molecular formula C12H11FN2OS2 B2821058 2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1219912-44-3

2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No.: B2821058
CAS No.: 1219912-44-3
M. Wt: 282.35
InChI Key: RJTXMHOPTFDSIL-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide is a synthetic acetamide derivative characterized by a thioether linkage between a 4-fluorophenyl group and an acetamide backbone, with a 3-methylisothiazol-5-yl substituent on the nitrogen atom. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the isothiazole ring contributes to electronic and steric effects that may influence target binding .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS2/c1-8-6-12(18-15-8)14-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTXMHOPTFDSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide typically involves the following steps:

    Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with a suitable acylating agent to form the intermediate 4-fluorophenyl thioether.

    Introduction of the isothiazole ring: The intermediate is then reacted with 3-methylisothiazole-5-carboxylic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl and isothiazole groups suggests potential interactions with hydrophobic pockets in proteins, while the thioether linkage may participate in redox reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents on Heterocycle Fluorophenyl Position Molecular Weight (g/mol) Key References
This compound Isothiazole 3-methyl Para ~280.34* N/A
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide 1,2,4-Triazole 4-amino, 5-(3-ethoxyphenyl) Ortho ~401.43
2-{[4-ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 1,2,4-Triazole 4-ethyl, 5-(thienylmethyl) Meta (on phenyl) ~444.54
N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazoline 4-acetyl Para ~309.33
2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazothiazole Pyridinyl Para (twice) ~489.50

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core: The target compound features an isothiazole ring, whereas analogs utilize triazoles (e.g., ), thiadiazoles (), or fused imidazothiazoles (). Isothiazoles are less common in the literature, suggesting unique electronic properties due to sulfur and nitrogen proximity.

Fluorophenyl Positioning :

  • Fluorine is predominantly at the para position in the target compound and some analogs (), optimizing steric and electronic effects. Ortho/meta fluorination () may alter dipole moments and binding interactions.

Acetyl or amino groups in analogs () introduce hydrogen-bonding capabilities absent in the target compound.

Pharmacological and Physicochemical Comparisons

Key Insights:

Lipophilicity :

  • The target compound’s moderate LogP (~2.8) suggests balanced membrane permeability compared to more lipophilic triazole derivatives (e.g., LogP ~3.5 in ), which may aggregate in lipid-rich tissues.

Conformational Flexibility: Fewer rotatable bonds in the target compound (5 vs.

Thiadiazoline derivatives () with acetyl groups are linked to cyclooxygenase inhibition, a pathway less likely for the target compound due to the absence of hydrogen-bond donors.

Q & A

Q. What are the optimized synthetic routes for 2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide, and how can reaction conditions be controlled to improve yield and purity?

Answer: The synthesis involves multi-step routes, typically starting with nucleophilic substitution between 4-fluorothiophenol and chloroacetamide intermediates, followed by coupling to the 3-methylisothiazole moiety. Key parameters include:

  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reaction rates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and acetamide carbonyl (δ ~168–170 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying bond geometries and intermolecular interactions (e.g., hydrogen bonding between acetamide and isothiazole groups) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~335.07) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH stability : The acetamide group is susceptible to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, degrading the compound within 24 hours .
  • Thermal stability : Decomposition occurs above 150°C, as observed via TGA-DSC, with the thioether linkage being the weakest point .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s reported biological activity, and how can they be validated experimentally?

Answer:

  • Hypothesis : The fluorophenyl and isothiazole groups may inhibit kinases or redox enzymes via π-π stacking and hydrogen bonding .
  • Validation methods :
    • Enzyme assays : Test inhibition of COX-2 or EGFR kinases using fluorogenic substrates (e.g., ATPase activity assays) .
    • Docking studies : Use AutoDock Vina to model interactions with target active sites, comparing binding affinities to known inhibitors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Modifications : Vary substituents on the isothiazole (e.g., replacing methyl with ethyl) or fluorophenyl (e.g., adding electron-withdrawing groups) .
  • Assay design :
    • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays .
    • Selectivity profiling : Compare activity against off-target receptors (e.g., GPCRs) via radioligand binding assays .

Q. How should researchers address contradictions in reported bioactivity data across different studies?

Answer:

  • Potential causes : Variability in assay conditions (e.g., serum concentration in cell cultures) or compound purity .
  • Resolution strategies :
    • Orthogonal assays : Confirm results using independent methods (e.g., SPR for binding affinity alongside enzymatic assays) .
    • Standardized protocols : Adopt guidelines like NIH’s Assay Guidance Manual for reproducibility .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : SwissADME or pkCSM to estimate logP (~2.5), permeability (Caco-2 > 5 × 106^{-6} cm/s), and cytochrome P450 interactions .
  • Molecular dynamics (MD) : GROMACS simulations to assess stability in lipid bilayers and predict blood-brain barrier penetration .

Q. How does this compound compare structurally and functionally to analogs like 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide?

Answer:

  • Structural differences : Replacement of isothiazole with thiadiazole and fluorophenyl with trifluoromethylphenyl alters electron distribution and steric bulk .
  • Functional impact : Thiadiazole analogs show higher metabolic stability but reduced solubility (logP increase by ~0.8) .

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